![molecular formula C8H12Cl2N2 B13452773 [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C8H11ClN2·HCl. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position of the pyridine ring, and the nitrogen atom is bonded to a dimethylamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride typically involves the reaction of 6-chloropyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 6-chloropyridine is reacted with formaldehyde and dimethylamine in the presence of a catalyst, typically an acid such as hydrochloric acid, to form [(6-Chloropyridin-3-yl)methyl]dimethylamine. The product is then isolated and purified by crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms.
Scientific Research Applications
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions, including cross-coupling reactions.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and the nature of the target. The exact mechanism of action can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 2nd position.
3-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 3rd position.
4-Chloropyridine: A chlorine-substituted pyridine with the chlorine atom at the 4th position.
Uniqueness
[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride is unique due to the presence of the dimethylamine group bonded to the nitrogen atom of the pyridine ring. This structural feature imparts specific chemical and biological properties to the compound, making it distinct from other chloropyridine derivatives.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
1-(6-chloropyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-11(2)6-7-3-4-8(9)10-5-7;/h3-5H,6H2,1-2H3;1H |
InChI Key |
UMULMZUTYGXUQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)amino]-4-hydroxycyclobut-3-ene-1,2-dione](/img/structure/B13452690.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
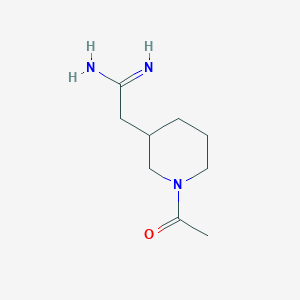
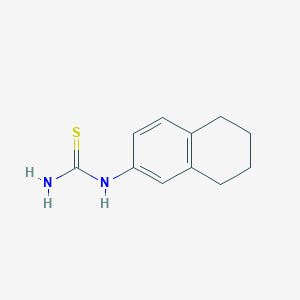
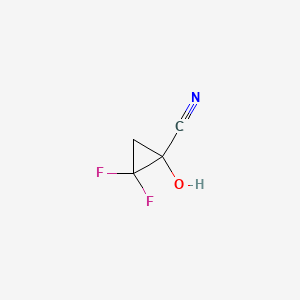
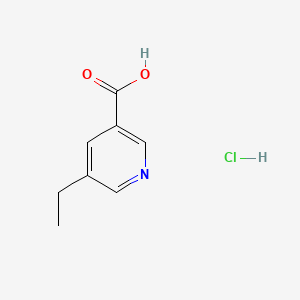
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
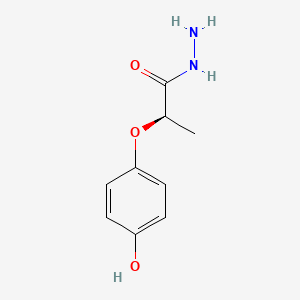
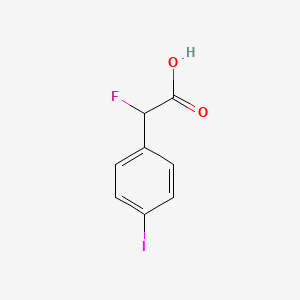

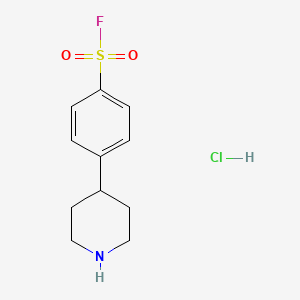

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
